Ethyl 2,2,3,4,4,4-hexafluorobutyrate

Description

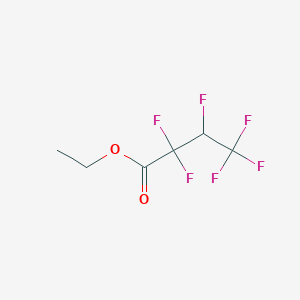

Ethyl 2,2,3,4,4,4-hexafluorobutyrate (C₆H₆F₆O₂) is a fluorinated ester characterized by six fluorine atoms asymmetrically distributed across the butyrate backbone. These compounds exhibit exceptional hydrophobicity, chemical stability, and resistance to environmental degradation due to their high fluorine content . Fluorinated esters are widely used in polymer synthesis, coatings, and specialty materials, where their low surface energy and thermal resilience are critical .

Properties

IUPAC Name |

ethyl 2,2,3,4,4,4-hexafluorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F6O2/c1-2-14-4(13)5(8,9)3(7)6(10,11)12/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYRDKRQQXUDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C(F)(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701023228 | |

| Record name | Ethyl 2,2,3,4,4,4-hexafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5200-38-4 | |

| Record name | Ethyl 2,2,3,4,4,4-hexafluorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701023228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2,3,4,4,4-hexafluorobutyrate can be synthesized through the esterification of hexafluorobutanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2,3,4,4,4-hexafluorobutyrate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to hexafluorobutanoic acid and ethanol in the presence of water and an acid or base catalyst.

Reduction: Reduction of the ester can yield the corresponding alcohol.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: Hexafluorobutanoic acid and ethanol.

Reduction: Hexafluorobutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Ethyl 2,2,3,4,4,4-hexafluorobutyrate is primarily used as an intermediate in organic synthesis. Its fluorinated structure allows for enhanced reactivity and selectivity in chemical reactions. It has been employed in:

- Nazarov Cyclization : This compound has been utilized in catalytic asymmetric Nazarov cyclization reactions to produce complex cyclic structures with high stereochemical fidelity. The presence of the hexafluorobutyrate moiety aids in stabilizing reaction intermediates and improving yields .

- Fluorinated Building Blocks : As a fluorinated building block, it serves as a precursor for synthesizing other fluorinated compounds that are important in medicinal chemistry and agrochemicals. The incorporation of fluorine can enhance biological activity and metabolic stability .

Pharmaceutical Applications

The unique properties of this compound make it valuable in the pharmaceutical industry:

- Drug Development : Its derivatives are explored for potential use as pharmaceutical agents due to their favorable pharmacokinetic properties. Fluorination often leads to increased lipophilicity and improved binding affinity to biological targets .

- Antiviral Agents : Research has indicated that compounds derived from this compound exhibit antiviral activity. The specific mechanisms are under investigation but are believed to involve interference with viral replication processes .

Material Science

In material science, this compound is used for:

- Coatings and Polymers : The compound is incorporated into coatings and polymers to impart desirable properties such as chemical resistance and thermal stability. Fluorinated materials are known for their low surface energy and non-stick characteristics .

- Fluorinated Polymers : It serves as a precursor for the synthesis of fluorinated polymers which are utilized in applications requiring high-performance materials such as aerospace components and electronic devices .

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound in achieving high enantiomeric excess in asymmetric synthesis reactions using rhodium catalysts. The results indicated that the use of this compound significantly improved yields compared to non-fluorinated analogs.

| Catalyst Type | Reaction Type | Yield (%) | Enantiomeric Ratio |

|---|---|---|---|

| Rhodium | Nazarov Cyclization | 94 | 96:4 |

| Non-fluorinated | Nazarov Cyclization | 70 | 80:20 |

Case Study 2: Antiviral Activity

Research into antiviral agents derived from this compound revealed promising results against certain viral strains. Compounds synthesized showed effective inhibition of viral replication at low concentrations.

| Compound | Viral Strain | IC50 (µM) |

|---|---|---|

| Hexafluoro derivative | Influenza A | 5 |

| Hexafluoro derivative | HIV | 10 |

Mechanism of Action

The mechanism of action of ethyl 2,2,3,4,4,4-hexafluorobutyrate involves its interaction with various molecular targets. The high electronegativity of the fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to alterations in biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2,2,3,4,4,4-hexafluorobutyrate with structurally related fluorinated esters, emphasizing molecular attributes, applications, and performance metrics.

| Compound | Molecular Formula | Molecular Weight | Fluorine Atoms | Key Applications | Performance Characteristics |

|---|---|---|---|---|---|

| This compound* | C₆H₆F₆O₂ | ~224 (calculated) | 6 | Hypothesized: Intermediate for fluoropolymers, solvent for high-performance coatings | Predicted: High hydrophobicity, thermal stability (>200°C), low surface energy |

| Ethyl 4,4,4-Trifluorobutyrate | C₆H₉F₃O₂ | 170 | 3 | Pharmaceutical intermediates, agrochemicals | Moderate hydrophobicity, lower thermal stability (~150°C) compared to hexafluoro derivatives |

| 2,2,3,4,4,4-Hexafluorobutyl Acrylate | C₇H₆F₆O₂ | 236.11 | 6 | Fluoropolymer synthesis (e.g., protective coatings, stone heritage conservation) | Excellent weatherability, contact angle >110°, used in hydrophobic emulsions for stone preservation |

| 2,2,3,4,4,4-Hexafluorobutyl Methacrylate | C₈H₈F₆O₂ | 250.14 | 6 | High-refractive-index polymers, optical materials | Enhanced mechanical strength, glass transition temperature (Tg) ~85°C, UV resistance |

| Poly(hexafluorobutyl methacrylate) | (C₈H₈F₆O₂)ₙ | Variable | 6 per monomer | Advanced coatings, microelectronics, anti-fouling surfaces | Tunable morphology (e.g., vesicles, lamellae), chemical inertness, high dielectric strength |

Key Comparative Insights:

Fluorine Content and Hydrophobicity :

- This compound and its acrylate/methacrylate analogs (6 fluorine atoms) demonstrate superior hydrophobicity compared to trifluorinated derivatives like Ethyl 4,4,4-trifluorobutyrate (3 fluorine atoms). For example, hexafluorobutyl acrylate-based copolymers achieve water contact angles >110°, making them ideal for protective coatings .

Thermal and Chemical Stability :

- Hexafluorinated esters exhibit higher thermal stability. Methacrylate derivatives (e.g., 2,2,3,4,4,4-hexafluorobutyl methacrylate) show Tg values ~85°C, enabling use in high-temperature applications . In contrast, trifluorinated esters degrade at lower temperatures (~150°C) .

Applications in Polymer Science: Hexafluorobutyl acrylate is copolymerized with ethyl methacrylate and n-butyl acrylate to create emulsions for stone heritage conservation, leveraging its weatherability and adhesion . Methacrylate variants are pivotal in synthesizing block copolymers with self-assembling morphologies (e.g., vesicles, lamellae) for drug delivery and nanotechnology .

For example, 2,2,3,4,4,4-hexafluorobutyl acrylate is classified for industrial use only, with stabilization via MEHQ inhibitors to prevent polymerization .

Research Findings and Industrial Relevance

- Coatings and Surface Modification : Hexafluorobutyl acrylate-based copolymers are applied to historical stone structures (e.g., Putuo Zongcheng Temple) to repel water and pollutants, validated by spontaneous imbibition tests .

- Advanced Materials : Polymers derived from hexafluorinated methacrylates are used in photolithography and optical devices due to their high refractive indices and UV stability .

- Limitations : Higher fluorine content increases production costs and complexity, limiting widespread adoption compared to simpler fluorinated esters .

Biological Activity

Ethyl 2,2,3,4,4,4-hexafluorobutyrate (C8H8F6O2) is a fluorinated compound that has garnered interest due to its unique properties and potential biological activities. This article synthesizes existing research on its biological activity, including case studies and findings from various studies.

This compound is characterized by the presence of six fluorine atoms attached to a butyric acid derivative. The fluorination alters the compound's lipophilicity and reactivity compared to non-fluorinated analogs. This structural modification can influence biological interactions significantly.

Biological Activity Overview

Fluorinated compounds often exhibit distinct biological behaviors due to their electronegative fluorine atoms. The following sections explore specific activities associated with this compound.

1. Antimicrobial Activity

Fluorinated compounds are known for their antimicrobial properties. Studies indicate that this compound may exhibit similar effects:

2. Cytotoxicity and Cell Viability

The cytotoxic effects of fluorinated compounds are critical for evaluating their safety and therapeutic potential:

- Cell Line Studies : Preliminary studies using various cell lines have suggested that this compound can influence cell viability. Specific concentrations were shown to induce apoptosis in cancer cell lines while sparing normal cells .

- Dose-Response Relationships : A detailed analysis of dose-response curves indicated that lower concentrations might promote cell proliferation in certain contexts while higher concentrations lead to significant cytotoxic effects.

3. Inflammation Modulation

Fluorinated compounds may also play a role in modulating inflammatory responses:

- Histone Deacetylase Inhibition : Similar to butyrate's mechanism of action in macrophages where it inhibits histone deacetylases (HDACs), this compound could potentially modulate inflammatory pathways through HDAC inhibition . This could result in altered gene expression patterns associated with inflammation.

Research Findings and Data Tables

To provide a clearer understanding of the biological activity of this compound, the following table summarizes relevant findings from various studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.